molecular formula C18H12BrN3OS B2475759 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-11-7

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2475759
CAS RN: 865175-11-7
M. Wt: 398.28
InChI Key: STLBQDNHOAIRGN-UZYVYHOESA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to produce derivatives with significant potential in organic synthesis and chemical transformations (Mataka et al., 1992).

Benzothiazolin-2-ylidene Complexes

  • Benzothiazole reacted with allyl bromide to produce benzothiazolium bromide, leading to the synthesis of novel carbene complexes that have implications in organometallic chemistry (Huynh et al., 2006).

Antimicrobial Applications

  • Novel thiazole and pyridone derivatives bearing a sulfonamide moiety were synthesized, showing potential as antimicrobial agents against bacterial and fungal species (Darwish et al., 2014).
  • A study synthesized and evaluated 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, revealing their potential as antibacterial agents (Shiran et al., 2013).

Synthesis of Complexes

  • The synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0) was achieved, contributing to the development of new organometallic complexes (Tamm & Hahn, 1999).

Photodynamic Therapy

  • Zinc phthalocyanine derivatives were synthesized, displaying properties useful for photodynamic therapy, a significant approach in cancer treatment (Pişkin et al., 2020).

Synthesis of Heterocyclic Compounds

  • Novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized, aimed for use as antimicrobial agents, highlighting the versatility of such compounds in medicinal chemistry (Darwish et al., 2014).

properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLBQDNHOAIRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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